molecular formula C18H19ClN2O3 B12495556 4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

Cat. No.: B12495556
M. Wt: 346.8 g/mol
InChI Key: OLXHLGLUKFMPCK-UHFFFAOYSA-N
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Description

4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-ylphenylamine in an ethanol solution. The mixture is stirred under reflux for one hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological activities, including anticancer and antimicrobial properties . In medicine, it is being explored for its potential use as a therapeutic agent. Additionally, it has applications in the industry as a precursor for the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can be compared with other phenylmorpholine compounds. Similar compounds include 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}oxy)benzoic acid and methyl (E)-2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate . These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which may contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

4-chloro-2-methoxy-6-[(4-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C18H19ClN2O3/c1-23-17-11-14(19)10-13(18(17)22)12-20-15-2-4-16(5-3-15)21-6-8-24-9-7-21/h2-5,10-12,22H,6-9H2,1H3

InChI Key

OLXHLGLUKFMPCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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